molecular formula C10H11BrN2O B1398936 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 1251217-15-8

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No. B1398936
CAS RN: 1251217-15-8
M. Wt: 255.11 g/mol
InChI Key: VYBOJUGFCIEGAW-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1251217-15-8. It has a molecular weight of 255.11 and its IUPAC name is 3-amino-1-(4-bromophenyl)-2-pyrrolidinone . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 255.11 .

Scientific Research Applications

Synthesis and Photophysical Analyses

A study by Bonacorso et al. (2018) focused on the synthesis of new quinoline derivatives, including those related to 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one, via Buchwald–Hartwig amination. The photophysical analysis indicated significant interactions with ct-DNA, suggesting potential applications in biomolecular studies and DNA interactions due to π-stacking or hydrogen-bonding interactions (Bonacorso et al., 2018).

Biological Evaluation of Coumarin Derivatives

Al-Haiza et al. (2003) synthesized new coumarin derivatives, leveraging the structure related to this compound. These compounds were evaluated for antimicrobial activity, highlighting the potential for the development of novel therapeutic agents (Al-Haiza et al., 2003).

Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Antifolates

Wang et al. (2011) synthesized pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, which includes structures similar to this compound. These compounds showed potent antitumor activity in vitro and in vivo, offering insights into the development of new antitumor agents (Wang et al., 2011).

Synthesis and Structural Characterisation of Pyrrolidine Derivatives

Menegazzo et al. (2006) presented the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a compound structurally related to this compound. This synthesis is pivotal for understanding the molecular structure and potential applications in the field of molecular dynamics and chemistry (Menegazzo et al., 2006).

Inhibition of α-Mannosidase and Tumor Cell Growth

Fiaux et al. (2005) explored the potential of substituted pyrrolidine derivatives, related to this compound, in inhibiting α-mannosidase and the growth of human cancer cells. This research provided insights into the development of new cancer therapeutics (Fiaux et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-Amino-1-(4-bromophenyl)pyrrolidin-2-one” were not found in the search results, pyrrolidines and their derivatives have been the focus of much research due to their confirmed biological and pharmacological activities . This suggests that “this compound” could also be a subject of future research in these areas.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-bromophenyl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, influencing their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting the phosphorylation status of target proteins. These changes can alter cellular responses, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. Additionally, this compound can affect the stability and degradation of proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range produces the desired biological response without causing toxicity. Exceeding this threshold can result in detrimental effects on animal health, including organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

3-amino-1-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBOJUGFCIEGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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